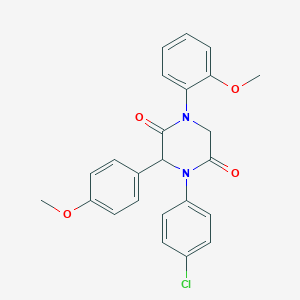
4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as TRO19622 and has been studied extensively for its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione involves its ability to modulate the activity of various neurotransmitter systems in the brain. This compound has been shown to increase the levels of acetylcholine, dopamine, and norepinephrine in the brain, which are important neurotransmitters involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
Research has shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in the brain, which are important factors in the development of neurological disorders. Additionally, this compound has been shown to increase cerebral blood flow, which can improve cognitive function and reduce the risk of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione in lab experiments include its ability to improve cognitive function and reduce the risk of neurological disorders. However, there are some limitations to using this compound in lab experiments, such as its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione. One direction is to investigate the potential therapeutic applications of this compound in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Another direction is to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione involves the reaction of 4-chlorobenzaldehyde, 2-methoxybenzaldehyde, and 4-methoxybenzaldehyde with piperazine in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Research has shown that 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Propriétés
Formule moléculaire |
C24H21ClN2O4 |
|---|---|
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C24H21ClN2O4/c1-30-19-13-7-16(8-14-19)23-24(29)26(20-5-3-4-6-21(20)31-2)15-22(28)27(23)18-11-9-17(25)10-12-18/h3-14,23H,15H2,1-2H3 |
Clé InChI |
OHZIXCJHOOHEFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC |
SMILES canonique |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
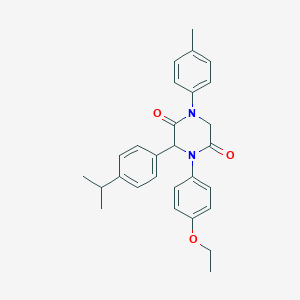

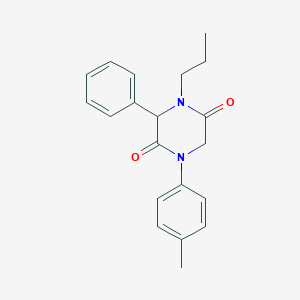
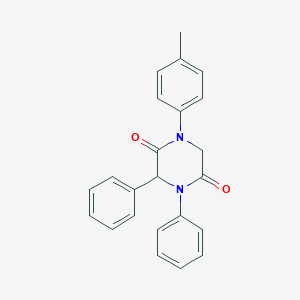
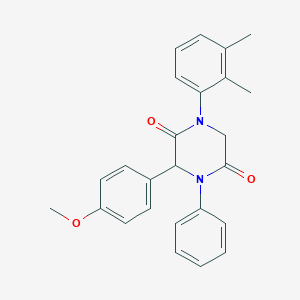


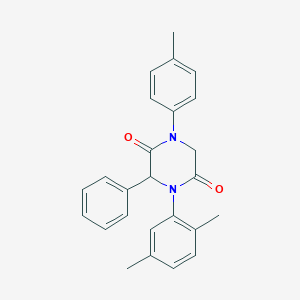
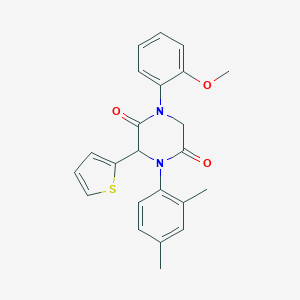

![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242436.png)
![3-[4-(Dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242439.png)
![1,3-Benzenedicarboxaldehyde, 5-[(1R)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy-](/img/structure/B242441.png)
